Methyl 3,6-dibromohexanoate
Description
Methyl 3,6-dibromohexanoate is a brominated ester featuring a six-carbon aliphatic chain with bromine atoms at the 3rd and 6th positions. Brominated esters are known for their reactivity in nucleophilic substitution and elimination reactions due to the electron-withdrawing effects of bromine .
Properties
CAS No. |
89261-15-4 |
|---|---|
Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
methyl 3,6-dibromohexanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-11-7(10)5-6(9)3-2-4-8/h6H,2-5H2,1H3 |
InChI Key |
DLLRCCSJDGKCGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCCBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,6-dibromohexanoate can be synthesized through the bromination of methyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the hexanoate chain. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,6-dibromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 3,6-dihydroxyhexanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Methyl 3-hydroxy-6-bromohexanoate, methyl 3,6-dihydroxyhexanoate.
Reduction: Methyl 3,6-dihydroxyhexanoate.
Oxidation: Hexanoic acid derivatives.
Scientific Research Applications
Chemistry: Methyl 3,6-dibromohexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,6-dibromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared functional groups (ester, bromine) or structural motifs (aliphatic chains, aromatic systems):
Key Observations:
- Bromine vs. Methoxy Groups: this compound’s bromine atoms increase molecular weight (265.9 g/mol inferred) and hydrophobicity compared to methoxy-substituted analogs like Methyl 6-(2,5-dimethoxyphenyl)hexanoate (266.3 g/mol). Bromine also enhances electrophilicity at the β-carbon, favoring elimination or substitution reactions, whereas methoxy groups stabilize aromatic systems via resonance .
- Aliphatic vs. Aromatic Bromination: In 3,6-dibromophenanthrene, bromination occurs on an aromatic ring, leading to steric hindrance and altered π-electron density. By contrast, aliphatic bromination in this compound increases chain rigidity and reactivity in aliphatic nucleophilic substitution (SN2) reactions .
Physical Properties and Reactivity
Table: Comparative Physical and Chemical Properties
Discussion:
- Reactivity: this compound’s bromine atoms make it susceptible to nucleophilic attack (e.g., by amines or alkoxides), unlike Methyl decanoate, which undergoes hydrolysis under acidic/basic conditions. The 3,6-dibromo configuration may also promote intramolecular cyclization under specific conditions .
- Thermal Stability: Brominated aliphatic compounds like this compound are less thermally stable than aromatic brominated derivatives (e.g., 3,6-dibromophenanthrene), which exhibit higher melting points due to rigid aromatic structures .
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